molecular formula C5H2BrIN2O2 B8704859 5-Bromo-2-iodo-3-nitropyridine CAS No. 1086838-47-2

5-Bromo-2-iodo-3-nitropyridine

Cat. No. B8704859
M. Wt: 328.89 g/mol
InChI Key: YQCQIHZAIZGEOO-UHFFFAOYSA-N
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Patent
US08088801B2

Procedure details

2-Amino-3-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (416 mg, 80%) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (471 mg). 1-(6-Bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was prepared using a procedure similar to that described in Example 105 part c and d except starting from 2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine (289 mg, 39%) that was prepared using a procedure similar to that described in Example 155 except starting from 5-bromo-3-nitropyridine-2-carboxaldehyde (462 mg). 5-Bromo-3-nitropyridine-2-carboxaldehyde was prepared using a procedure similar to that described in Example 136 part a to c except starting from 2-amino-5-bromo-3-nitropyridine (50 g) and using iodine (69.9 g) in part a instead of copper bromide to generate 5-bromo-2-iodo-3-nitropyridine as a yellow solid (27.4 g, 36%). Oxidative cleavage using a 4% solution of osmium tetroxide in water (4 mL) and sodium periodate (6.7 g) was carried out in a mixture of THF and water (10:1, 390 mL) in part c instead of ozonolysis following a procedure similar to that described in Example 61 to afford 5-bromo-3-nitropyridine-2-carboxaldehyde as a tan solid (3.8 g, 62%) from 5-bromo-3-nitro-2-vinylpyridine (6 g).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
390 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
471 mg
Type
reactant
Reaction Step Seven
Name
2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine
Quantity
289 mg
Type
reactant
Reaction Step Eight
Quantity
462 mg
Type
reactant
Reaction Step Nine
Quantity
50 g
Type
reactant
Reaction Step Ten
Quantity
69.9 g
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[N:6][C:5]2=[CH:8][N:9]([CH2:11][C:12](=O)[CH3:13])[N:10]=[C:4]2[CH:3]=1.[Si]([O:22][CH:23]([CH3:35])[CH2:24][N:25]1[CH:34]=[C:28]2[N:29]=[CH:30][C:31]([Br:33])=[CH:32][C:27]2=[N:26]1)([C:18](C)(C)[CH3:19])(C)C.[Br:36][C:37]1[CH:38]=[C:39]([N+:45]([O-:47])=[O:46])[C:40]([CH:43]=[O:44])=[N:41][CH:42]=1.N[C:49]1[C:54]([N+:55]([O-:57])=[O:56])=[CH:53][C:52]([Br:58])=[CH:51][N:50]=1.II.BrC1C=C([N+]([O-])=O)C(I)=NC=1.I([O-])(=O)(=O)=O.[Na+]>O.C1COCC1.[Cu](Br)Br.[Os](=O)(=O)(=O)=O>[NH2:41][C:12]([CH3:13])([CH2:11][N:9]1[CH:8]=[C:5]2[N:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]2=[N:10]1)[C:24]#[N:25].[Br:33][C:31]1[CH:30]=[N:29][C:28]2=[CH:34][N:25]([CH2:24][C:23](=[O:22])[CH3:35])[N:26]=[C:27]2[CH:32]=1.[Br:36][C:37]1[CH:38]=[C:39]([N+:45]([O-:47])=[O:46])[C:40]([CH:43]=[O:44])=[N:41][CH:42]=1.[Br:58][C:52]1[CH:53]=[C:54]([N+:55]([O-:57])=[O:56])[C:49]([CH:18]=[CH2:19])=[N:50][CH:51]=1 |f:6.7|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
390 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](Br)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Seven
Name
1-(6-bromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
Quantity
471 mg
Type
reactant
Smiles
BrC1=CC=2C(N=C1)=CN(N2)CC(C)=O
Step Eight
Name
2-[2-(tert-butyldimethylsilanyloxy)propyl]-6-bromo-2H-pyrazolo[4,3-b]pyridine
Quantity
289 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC(CN1N=C2C(N=CC(=C2)Br)=C1)C
Step Nine
Name
Quantity
462 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C=O)[N+](=O)[O-]
Step Ten
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])Br
Step Eleven
Name
Quantity
69.9 g
Type
reactant
Smiles
II
Step Twelve
Name
Quantity
27.4 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)I)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
5-Bromo-3-nitropyridine-2-carboxaldehyde was prepared

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)(CN1N=C2C(N=CC(=C2)Br)=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 416 mg
YIELD: PERCENTYIELD 80%
Name
Type
product
Smiles
BrC1=CC=2C(N=C1)=CN(N2)CC(C)=O
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 62%
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C=C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.